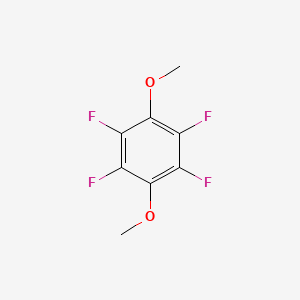

1,4-Dimethoxytetrafluorobenzene

Beschreibung

Significance of Perfluorinated Aromatic Systems in Contemporary Chemistry

Perfluorinated aromatic systems, which are organic compounds where all hydrogen atoms on an aromatic ring have been replaced by fluorine, exhibit remarkable characteristics that set them apart from their hydrocarbon counterparts. wikipedia.org The high electronegativity of fluorine atoms drastically alters the electronic properties of the aromatic ring. This modification leads to an inverted quadrupole moment and the formation of a "π-hole," a region of positive electrostatic potential on the face of the aromatic ring, which can act as a Lewis acid. nih.govescholarship.org This is in stark contrast to the electron-rich π-cloud of typical aromatic compounds that generally acts as a Lewis base. nih.gov

This fundamental electronic difference has profound implications for intermolecular interactions. Perfluorination has been shown to reinforce van der Waals interactions. nih.gov The strong carbon-fluorine bond also imparts exceptional chemical and thermal stability to these molecules. nih.govitrcweb.org Consequently, perfluoroalkylated aromatic compounds have found widespread use as surfactants, lubricants, and flame retardants. nih.gov Their resistance to degradation also makes them a subject of environmental study. nih.gov In the realm of chemical biology, the unique properties of perfluorinated compounds are harnessed to create orthogonal systems for studying and manipulating biological processes. escholarship.orgescholarship.org

Contextualizing 1,4-Dimethoxytetrafluorobenzene within the Landscape of Fluorinated Organic Molecules

This compound belongs to the family of fluorinated aromatic ethers. These compounds feature one or more ether functional groups attached to a fluorinated aromatic core. wikipedia.org The synthesis of such molecules can be achieved through various methods, including the Williamson ether synthesis, palladium-catalyzed cross-coupling reactions of aryl bromides with fluorinated alcohols, and the reaction of fluoroolefins with alcohols. fluorine1.ruacs.org

The properties of this compound are a composite of its perfluorinated aromatic ring and its methoxy (B1213986) functional groups. While the tetrafluorobenzene core provides the chemical stability and altered electronic characteristics typical of perfluorinated systems, the methoxy groups can be subject to chemical modification, offering a route to more complex molecular architectures. Its non-fluorinated analog, 1,4-dimethoxybenzene (B90301), is a well-known compound used in perfumes, soaps, and as an intermediate in the synthesis of pharmaceuticals. wikipedia.orgnih.gov The introduction of fluorine atoms onto the aromatic ring is expected to significantly modify these properties, making this compound a molecule with its own unique potential.

Table 1: Comparison of Related Aromatic Ethers

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Key Features |

| 1,4-Dimethoxybenzene | C₈H₁₀O₂ | 138.17 | Sweet floral odor, used in perfumes and as a chemical intermediate. wikipedia.orgnih.gov |

| Hexafluorobenzene | C₆F₆ | 186.05 | Perfluorinated aromatic ring, exhibits a π-hole, used in studies of noncovalent interactions. nih.gov |

| This compound | C₈H₆F₄O₂ | 210.13 | Combines features of a perfluorinated ring with reactive methoxy groups. |

Overarching Research Objectives for this compound Studies

The primary research objectives for studying this compound are centered on its potential as a versatile building block in organic synthesis and materials science. The tetrafluorobenzene core serves as a stable scaffold, while the methoxy groups provide handles for further chemical transformations.

Key research goals include:

Synthesis of Novel Polymers and Materials: The di-functional nature of this compound makes it a candidate for the synthesis of new polymers. The resulting materials could exhibit desirable properties such as high thermal stability, chemical resistance, and specific optical or electronic characteristics derived from the fluorinated aromatic units. The development of fluorinated ethers for imparting soil, water, and oil resistance is an active area of research. google.com

Development of Complex Molecular Architectures: Researchers are interested in using this compound as a precursor for more complex molecules. For instance, tetrafluorobenzene derivatives are used in the synthesis of perfluoropolyphenyls. nist.gov The methoxy groups can be cleaved to yield the corresponding diol, which can then be used in a variety of subsequent reactions.

Investigation in Medicinal Chemistry: Fluorinated aromatic moieties are present in numerous pharmaceuticals. jmu.edunih.gov The study of this compound and its derivatives could lead to the discovery of new biologically active compounds, with the fluorinated ring potentially influencing factors like metabolic stability and binding affinity.

Probing Reaction Mechanisms and Intermolecular Interactions: The unique electronic nature of the perfluorinated ring makes this compound an interesting subject for fundamental chemical research. Studies could focus on its reactivity in various chemical transformations and its ability to participate in non-covalent interactions, such as halogen bonding and π-stacking with electron-rich systems.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,4,5-tetrafluoro-3,6-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O2/c1-13-7-3(9)5(11)8(14-2)6(12)4(7)10/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXKGOOORHDGFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1F)F)OC)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345786 | |

| Record name | 1,4-Dimethoxytetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362-56-1 | |

| Record name | 1,4-Dimethoxytetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dimethoxytetrafluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations and Reactivity Studies of 1,4 Dimethoxytetrafluorobenzene

Elucidation of Reaction Mechanisms Involving Fluorinated Aromatic Ethers

Understanding the reaction mechanisms of fluorinated aromatic ethers like 1,4-dimethoxytetrafluorobenzene is crucial for the development of new synthetic methodologies. These mechanisms often involve complex interactions between the substrate, reagents, and catalysts, leading to a diverse range of chemical transformations.

The cleavage of the robust carbon-oxygen (C-O) bond in aromatic ethers is a challenging yet important transformation in organic synthesis. Organometallic species, particularly transition metal complexes, have been shown to facilitate this process. In the context of this compound, the interaction with organometallic reagents can lead to the selective cleavage of the C-O bond, providing a pathway to functionalize the aromatic ring. The mechanism often involves oxidative addition of the C-O bond to a low-valent metal center, followed by subsequent reductive elimination or other reaction steps. The fluorine substituents on the aromatic ring can influence the electronic properties of the C-O bond, potentially affecting the efficiency and selectivity of the fission process.

Radical reactions offer a powerful tool for the functionalization of polyfluorinated aromatic compounds. In the case of this compound, radical-mediated transformations can be initiated through various methods, including the use of radical initiators or photoredox catalysis. The resulting aryl radicals can participate in a variety of reactions, such as addition to unsaturated systems or hydrogen atom abstraction. The high bond dissociation energy of the C-F bond often directs radical reactions to other sites on the molecule, such as the C-H bonds of the methoxy (B1213986) groups or the aromatic ring itself, leading to unique reactivity patterns. For instance, studies on the non-fluorinated analogue, the 1,4-dimethoxybenzene (B90301) radical cation, have been conducted to understand the changes in structure and bonding that occur upon radical formation. rsc.org

Achieving selectivity is a paramount goal in organic synthesis. For a multifunctional substrate like this compound, controlling chemo-, regio-, and stereoselectivity is essential for accessing specific target molecules.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In this compound, the methoxy groups and the fluorinated aromatic ring present different reactive sites. Reaction conditions can be tuned to favor, for example, nucleophilic aromatic substitution at a C-F position over reactions involving the methoxy groups.

Regioselectivity: This pertains to the preferential reaction at a particular position on the molecule. In the context of this compound, reactions such as nucleophilic aromatic substitution can occur at different positions on the fluorinated ring. The directing effects of the methoxy groups and the fluorine atoms play a crucial role in determining the regiochemical outcome.

Stereoselectivity: While this compound itself is achiral, stereoselectivity becomes relevant when it reacts with chiral reagents or catalysts, or when new stereocenters are formed during a reaction.

The interplay of electronic and steric effects governs the selectivity in the reactions of this compound. For example, the electron-donating methoxy groups activate the aromatic ring towards electrophilic attack, while the strongly electron-withdrawing fluorine atoms make the ring susceptible to nucleophilic attack. The positions ortho and meta to the methoxy groups will have different electronic densities, influencing the site of reaction.

Interactions with Novel Reagents and Catalytic Systems

The exploration of new reagents and catalytic systems continuously expands the synthetic utility of this compound. These advancements enable novel transformations and provide access to a wider range of fluorinated compounds.

Transition metal catalysis is a cornerstone of modern organic synthesis, and it has been applied to the functionalization of this compound. nih.gov Various transition metals, including palladium, nickel, and copper, have been employed to catalyze a range of reactions.

Table 1: Examples of Transition Metal-Catalyzed Reactions

| Catalyst System | Reaction Type | Product Class |

|---|---|---|

| Palladium-based catalysts | Cross-coupling reactions (e.g., Suzuki, Stille) | Biaryls, functionalized aromatics |

| Nickel-based catalysts | C-F bond activation, cross-coupling | Arylated and alkylated products |

These catalytic systems often operate through a catalytic cycle involving steps such as oxidative addition, transmetalation, and reductive elimination. The choice of metal, ligand, and reaction conditions is critical for achieving high efficiency and selectivity.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative and complement to metal-based catalysis. While the application of organocatalysis to directly functionalize the highly fluorinated ring of this compound is a developing area, organocatalysts can be employed in reactions where this compound acts as a building block. For instance, derivatives of this compound could be used in organocatalyzed cycloadditions or conjugate additions. The principles of organocatalysis, such as iminium and enamine activation, could potentially be applied to reactions involving side chains or functional groups attached to the fluorinated core.

Photoredox and Electrocatalytic Approaches in Fluorinated Aryl Ether Chemistry

The functionalization of fluorinated aromatic compounds, including aryl ethers, has been significantly advanced by the advent of photoredox and electrocatalytic methods. These approaches provide mild and often complementary strategies to traditional transition-metal catalysis, enabling a wide range of transformations under ambient conditions. mdpi.com

Visible-light photoredox catalysis, in particular, has emerged as a powerful tool for generating radical intermediates from fluorinated precursors. mdpi.com The general principle involves a photocatalyst, which, upon excitation by visible light, can engage in single-electron transfer (SET) with a substrate. nih.gov This process can occur via two main pathways: a reductive or an oxidative quenching cycle. nih.gov In the context of fluorinated aryl ethers, these methods can facilitate reactions such as C-H functionalization, trifluoromethylation, and C-O bond formation. rsc.orgacs.org

The mechanism for many photoredox-catalyzed reactions involving aryl halides proceeds through the formation of an aryl radical. For instance, an excited photocatalyst can reduce an aryl halide, leading to a radical anion that fragments to release a halide ion and the desired aryl radical. mdpi.com This highly reactive intermediate can then be trapped by various partners. While specific studies on this compound are not extensively detailed, the principles apply broadly to polyfluoroarenes. The reactivity in such systems is governed by the reduction potential of the aryl halide and the fragmentation rate of the resulting radical anion. mdpi.com

Electrocatalysis offers another sustainable and powerful approach for the transformation of fluorinated organic molecules. springernature.comnih.gov Electrochemical methods can drive reactions by using electrons as clean reagents, often avoiding the need for stoichiometric chemical oxidants or reductants. nih.gov For fluorinated aryl ethers, electrosynthesis can be applied to achieve transformations like fluorodecarboxylation, where aryloxyacetic acids are converted to fluoromethyl aryl ethers. springernature.com These reactions are typically carried out in an undivided cell using specific electrodes, with a fluoride (B91410) source like triethylamine (B128534) pentahydrofluoride. springernature.com

Furthermore, organomediated electrochemical strategies have been developed to generate aryl radicals from aryl triflates, which are derivatives of phenols. This allows for the cleavage of strong C–O bonds under mild conditions. nih.gov Such approaches highlight the potential for activating and functionalizing the robust structures of fluorinated aryl ethers through carefully designed electrochemical systems.

Kinetic and Thermodynamic Aspects of this compound Reactions

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr), a characteristic reaction of electron-deficient polyfluoroarenes. mdpi.comrsc.org The kinetic and thermodynamic parameters of these reactions are crucial for understanding product distribution and reaction efficiency.

Kinetic Aspects: The kinetics of SNAr reactions on polyfluorinated rings are typically consistent with a two-step addition-elimination mechanism. In this process, the nucleophile attacks the electron-poor aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. rsc.orgspringernature.com The subsequent elimination of a fluoride ion restores the aromaticity and yields the substituted product. The formation of this intermediate is often the rate-determining step. researchgate.net

The rate of substitution is highly dependent on the nature of the substituents already present on the aromatic ring. While specific kinetic data for this compound is sparse, studies on related polyfluoroarenes provide valuable insights. For example, kinetic studies on the reactions of compounds like pentafluorobenzene (B134492) (C₆F₅H) and methylthiapentafluorobenzene (C₆F₅SMe) with nucleophiles demonstrate the powerful activating effect of certain groups. rsc.org The methoxy group (-OCH₃) in this compound is an activating group, directing nucleophilic attack to the positions ortho and para to it, though in this symmetrical molecule, all fluorinated positions are equivalent in that regard. However, substitution of the first fluorine atom would influence the kinetics of any subsequent substitution.

Recent computational and experimental work has also provided evidence for concerted SNAr (cSNAr) mechanisms, where bond formation and bond breaking occur in a single step without a discrete intermediate. springernature.comresearchgate.netsemanticscholar.org These concerted pathways are more likely for less-activated aromatic systems. semanticscholar.org For highly fluorinated systems like tetrafluorobenzenes, the stepwise mechanism involving a Meisenheimer intermediate is generally favored due to the stabilization provided by the multiple electron-withdrawing fluorine atoms. springernature.com

Table 1: Illustrative Second-Order Rate Constants for Nucleophilic Aromatic Substitution on Polyfluoroarenes in Ethanol This table presents kinetic data for related polyfluoroarenes to illustrate substituent effects, as specific data for this compound was not available in the cited sources. Data sourced from Birchall et al. (1967). rsc.org

| Polyfluoroarene Compound | Nucleophile | Temperature (°C) | k₂ (l. mole⁻¹ sec.⁻¹) |

| C₆F₅H | EtO⁻ | 50.0 | 4.8 x 10⁻⁵ |

| C₆F₅H | PhS⁻ | 50.0 | 1.1 x 10⁻³ |

| C₆F₅SMe | EtO⁻ | 50.0 | 2.1 x 10⁻² |

| C₆F₅SMe | PhS⁻ | 50.0 | 1.3 |

Thermodynamic Aspects: Thermodynamic control in reactions of this compound relates to the relative stability of the potential products. In SNAr reactions, the substitution typically occurs at the para position to an activating group due to the superior resonance stabilization of the negative charge in the Meisenheimer intermediate. In this compound, the two methoxy groups are para to each other, and all four fluorine atoms are in positions activated by an adjacent methoxy group.

In cases where reactions are reversible, the product distribution will favor the most thermodynamically stable isomer. For irreversible reactions, which are common for SNAr with strong nucleophiles, the product distribution is under kinetic control, reflecting the relative activation energies for attack at different positions. Given the symmetry of this compound, the initial monosubstitution will yield a single product, but the thermodynamics of this product will influence its potential for further reactions.

Applications of 1,4 Dimethoxytetrafluorobenzene As a Versatile Building Block in Advanced Chemical Synthesis

Role in Medicinal Chemistry and Pharmaceutical Research

No publications were found that describe the use of 1,4-dimethoxytetrafluorobenzene in medicinal chemistry or pharmaceutical research.

Synthesis of Bioactive Fluorinated Compounds

The search did not identify any instances where this compound was used as a starting material or intermediate for the synthesis of bioactive fluorinated compounds. Research in fluorinated pharmaceuticals is extensive, but this particular building block does not appear in the context of creating medicinally active molecules in the available literature.

Contributions to Modern Organic Synthesis Methodologies

No literature was found detailing the contributions of this compound to the development of modern organic synthesis methods.

Precursor Applications in Cycloaddition and Cascade Reactions

The investigation did not uncover any studies where this compound serves as a precursor in cycloaddition reactions (such as Diels-Alder) or cascade reactions. While these reaction types are powerful tools for building complex molecules, this specific compound is not cited as a substrate in the available research.

Enabling Novel Carbon-Carbon and Carbon-Heteroatom Bond Formations

No specific methodologies for novel carbon-carbon or carbon-heteroatom bond formations using this compound were found. General principles of nucleophilic aromatic substitution (SNAr) suggest that the electron-donating nature of the methoxy (B1213986) groups would likely deactivate the fluorinated ring toward attack by nucleophiles, potentially limiting its utility in such transformations compared to rings bearing electron-withdrawing groups. However, no specific experimental studies on this compound were located to confirm this hypothesis.

Asymmetric Synthetic Transformations Utilizing this compound

The literature search yielded no examples of this compound being employed in asymmetric synthesis to produce chiral molecules.

Compound Names Mentioned

As no specific reactions or compounds synthesized from this compound were found, a table of related compounds cannot be generated.

Utilization in Polymer Science and Monomer Design

In the realm of polymer science, this compound is a valuable starting point for the design and synthesis of fluorinated monomers. These monomers are then polymerized to create specialty polymers with tailored properties.

A primary application of this compound in monomer synthesis involves its conversion to 2,3,5,6-tetrafluorohydroquinone. This transformation is typically achieved through demethylation of the two methoxy groups, a common and well-established reaction in organic synthesis. The resulting 2,3,5,6-tetrafluorohydroquinone is a diol, a bifunctional monomer containing two hydroxyl groups, making it an ideal candidate for polycondensation reactions.

One of the key polymerization methods utilizing 2,3,5,6-tetrafluorohydroquinone is nucleophilic aromatic substitution (SNAr) polymerization. In this process, the highly reactive fluorinated hydroquinone (B1673460) monomer is reacted with an activated perfluoroaromatic comonomer, such as decafluorobiphenyl. The phenoxide ions generated from 2,3,5,6-tetrafluorohydroquinone under basic conditions act as powerful nucleophiles, displacing the fluorine atoms on the comonomer to form stable ether linkages. This step-growth polymerization results in the formation of high-molecular-weight fluorinated poly(arylene ether)s. researchgate.netresearchgate.net

The general scheme for this polymerization can be represented as follows:

n HO−C₆F₄−OH + n F−C₆F₄−C₆F₄−F → [−O−C₆F₄−O−C₆F₄−C₆F₄−]ₙ + 2n HF

This synthetic strategy allows for the creation of polymers with a precisely defined structure, where the tetrafluorophenylene units are regularly incorporated into the polymer backbone. The resulting fluorinated poly(arylene ether)s are a class of high-performance thermoplastics known for their exceptional properties. researchgate.netrsc.org

The incorporation of the 2,3,5,6-tetrafluorohydroquinone moiety, derived from this compound, into the polymer backbone has a profound impact on the material's properties. The high fluorine content and the rigid aromatic structure contribute to a unique combination of characteristics. researchgate.netrsc.orgmdpi.com

Thermal Stability: Fluorinated poly(arylene ether)s exhibit excellent thermal stability. The strong carbon-fluorine and aromatic carbon-carbon bonds require a significant amount of energy to break, resulting in high decomposition temperatures, often exceeding 500°C. rsc.org The presence of the rigid tetrafluorophenylene units also contributes to high glass transition temperatures (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net

Chemical Resistance and Hydrophobicity: The fluorine atoms create a protective, low-energy surface, rendering the polymers highly resistant to a wide range of chemicals, including acids, bases, and organic solvents. This fluorination also imparts significant hydrophobicity, leading to low moisture absorption. rsc.orgmdpi.com

Dielectric Properties: A key advantage of these fluorinated polymers is their low dielectric constant and low dielectric loss. rsc.orgmdpi.com The electronegativity of the fluorine atoms reduces the polarizability of the polymer chains, which is beneficial for applications in high-frequency electronics and advanced packaging materials where low signal loss and high signal integrity are critical. The symmetric substitution of fluorine atoms on the aromatic ring can further reduce the dipole moment, contributing to an even lower dielectric constant. mdpi.com

Solubility and Processability: Despite their high thermal stability, some fluorinated poly(arylene ether)s can exhibit good solubility in common organic solvents. This is often attributed to the introduction of flexible ether linkages and the prevention of tight chain packing by the bulky fluorine atoms. This solubility allows for solution-based processing techniques, such as casting films or spinning fibers. researchgate.net Furthermore, these polymers can be designed to be processable as thermoplastics. researchgate.net

The properties of these specialty polymers can be further tailored by copolymerization or by creating crosslinked networks. For instance, crosslinking can enhance the mechanical properties and solvent resistance of the final material. mdpi.com

Below are interactive data tables summarizing the typical properties of fluorinated poly(arylene ether)s derived from monomers based on this compound.

Table 1: Thermal Properties of Fluorinated Poly(arylene ether)s

| Property | Value Range |

| Glass Transition Temperature (Tg) | 178 - 226 °C rsc.org |

| 5% Weight Loss Temperature (Td5) | 514 - 555 °C (in Nitrogen) rsc.org |

Table 2: Dielectric and Physical Properties of Fluorinated Poly(arylene ether)s

| Property | Value Range |

| Dielectric Constant (at 11 GHz) | 2.07 - 2.80 rsc.org |

| Dielectric Loss (at 11 GHz) | 0.002 - 0.006 rsc.org |

| Water Absorption | 0.28 - 0.87 % rsc.org |

| Water Contact Angle | 92.4 - 98.7 ° rsc.org |

Theoretical and Computational Chemistry Approaches to 1,4 Dimethoxytetrafluorobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for understanding the electronic structure of molecules like 1,4-dimethoxytetrafluorobenzene. nih.gov These calculations solve approximations of the Schrödinger equation to determine properties such as molecular orbital energies, electron distribution, and molecular geometry. nih.govrsc.org By analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), researchers can predict the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. globalresearchonline.net The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. epstem.net

Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution and identify electron-rich and electron-deficient regions, which are key to predicting intermolecular interactions and sites of reaction. rsc.orgglobalresearchonline.net For instance, in a related compound, 1,4-dibromo-2,5-difluorobenzene, MEP analysis predicted the halogen atoms to be the most reactive sites for both electrophilic and nucleophilic attack. globalresearchonline.net A similar approach for this compound would elucidate the influence of the methoxy (B1213986) groups on the reactivity of the fluorinated aromatic ring.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Measures molecular polarity |

| Total Energy | -988 Hartree | Thermodynamic stability reference |

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties and reaction mechanisms of chemical systems. wikipedia.org It is favored for its balance of accuracy and computational cost, making it suitable for molecules of this size. wikipedia.orgchemrxiv.org DFT calculations can be employed to optimize the molecular geometry of this compound and predict its vibrational spectra (FTIR and Raman), which can then be compared with experimental data for validation. globalresearchonline.netnih.gov

A primary application of DFT is the exploration of potential energy surfaces for chemical reactions. mdpi.com This involves identifying transition states and intermediates to elucidate reaction mechanisms and calculate activation energies. nih.gov For example, in the context of the Halex (halogen exchange) reaction, a common method for fluorinating aromatic compounds, DFT could be used to model the reaction pathway of substituting a different halogen on the ring with fluoride (B91410), or to study the nucleophilic aromatic substitution of one of the fluorine atoms by another nucleophile. researchgate.net Such studies provide insights into the reaction's feasibility and the factors controlling its kinetics and thermodynamics. mdpi.com

While DFT is a powerful tool, it relies on approximations for the exchange-correlation functional, which can sometimes be insufficient for describing systems with complex electronic structures. wikipedia.org Electron correlation refers to the interaction and codependency in the motion of electrons within a multi-electron system. ntnu.no Advanced wave-function-based methods, such as Coupled Cluster (CC) theory or multi-reference methods (e.g., CASSCF), provide a more rigorous treatment of electron correlation. diracprogram.orgchemrxiv.org

These methods are computationally more demanding but offer higher accuracy, often considered the "gold standard" for benchmark calculations. diracprogram.org They can be particularly important for accurately predicting properties like excitation energies, bond dissociation energies, and reaction barriers, especially where DFT might fail. chemrxiv.org For this compound, these advanced methods could be used to obtain highly accurate benchmark values for its electronic properties or to study excited states and photochemistry, providing a reference against which more cost-effective DFT methods can be compared.

Molecular Dynamics Simulations of this compound in Different Environments

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion, MD simulations generate trajectories that reveal how a molecule behaves, interacts with its surroundings, and changes conformation. youtube.comnih.gov This method is invaluable for understanding the dynamic properties of this compound in various environments, such as in aqueous solution, organic solvents, or within a biological system like a lipid bilayer or protein binding site. nih.gov

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with solvent molecules (e.g., water). The interactions between all atoms are described by a force field, a set of parameters that define the potential energy of the system. rsc.org The simulation would track the molecule's orientation, diffusion, and intermolecular interactions (like hydrogen bonding with the ether oxygens) over a period of nanoseconds or longer. nih.gov This can provide insights into its solubility, aggregation behavior, and how it partitions between different phases, which is crucial for applications in materials science and drug discovery.

Table 2: Typical Parameters for a Hypothetical MD Simulation of this compound in Water

| Parameter | Value/Setting | Purpose |

|---|---|---|

| Force Field | GAFF (General Amber Force Field) | Describes inter- and intramolecular forces |

| Solvent Model | TIP3P Water | Represents the aqueous environment |

| System Size | ~15,000 atoms | Ensures sufficient solvent shell around the solute |

| Temperature | 300 K | Simulates room temperature conditions |

| Simulation Time | 100 ns | Allows for sampling of molecular motions |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant pressure and temperature |

Cheminformatics and Data-Driven Methodologies in Fluorinated Compound Research

Cheminformatics combines data science and computational methods to analyze large datasets of chemical information, enabling researchers to explore structure-property relationships and design new molecules with desired characteristics. nih.govnih.gov In the context of fluorinated compounds, cheminformatics approaches are used to build and analyze databases of molecules to identify trends in physical properties, reactivity, and biological activity. chemrxiv.orgmdpi.com

For a compound like this compound, cheminformatics tools could be used to compare its calculated properties against those of thousands of other known fluorinated and non-fluorinated aromatic compounds. chemrxiv.org This can help in classifying the molecule based on structural similarity, predicting its properties based on data from related compounds, and identifying potential applications. For example, by analyzing databases of compounds with known activities, it might be possible to flag this compound as a candidate for a particular biological target or material application.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key area within cheminformatics that aims to create mathematical models relating the chemical structure of compounds to their biological activity or a specific property. wikipedia.org These models are built by calculating molecular descriptors (numerical representations of chemical information) for a set of compounds and using statistical methods to correlate these descriptors with their measured activities. researchgate.net

For fluorinated compounds, QSAR models have been developed to predict various endpoints, including toxicity and potential as endocrine disruptors. nih.govresearchgate.netut.ee A QSAR study relevant to this compound would involve a dataset of structurally similar polyfluorinated ethers. For each compound, a variety of descriptors (e.g., electronic, topological, steric) would be calculated. A statistical model would then be trained to predict a specific activity, such as binding affinity to a protein or environmental persistence. A validated QSAR model could then be used to predict the activity of this compound without the need for direct experimental testing, thereby prioritizing compounds for synthesis and screening. nih.gov

Advanced Materials Science Applications of 1,4 Dimethoxytetrafluorobenzene

Supramolecular Chemistry and Host-Guest Systems Based on Fluorinated Aromatic Ethers

Fluorinated aromatic ethers are instrumental in supramolecular chemistry, where non-covalent interactions are harnessed to build complex, functional architectures. The interplay of forces such as arene-perfluoroarene stacking, hydrogen bonding, and hydrophobic effects allows for precise control over molecular assembly and recognition.

The self-assembly of molecules containing fluorinated aromatic rings is a powerful strategy for creating ordered nanostructures. A key driving force is the arene-perfluoroarene interaction, where the electron-rich aromatic ring of one molecule stacks favorably with the electron-poor perfluorinated ring of another. acs.org This interaction stems from opposing quadrupole moments between the hydrogen- and fluorine-substituted rings. acs.org

This principle has been effectively used to enhance the properties of materials. For instance, in second-order nonlinear optical (NLO) polymers, the introduction of perfluoroaromatic rings as isolation groups can induce a self-assembly effect with the polymer main chain, significantly enhancing the NLO coefficient and stability. rsc.org Research on fluorinated o-oligophenylene ethynylenes (o-OPEs) has shown that increasing the number of fluorine atoms on the terminal benzene (B151609) rings enhances arene-perfluoroarene interactions, which stabilizes a folded, helical conformation. acs.org This stabilization leads to a notable increase in the dissymmetry factor, a measure of chiroptical activity. acs.org

Furthermore, fluorinated amphiphiles can self-assemble into highly stable spherical nucleic acids (SNAs), which show promise as nanocarriers for gene silencing therapies due to their enhanced stability in biological media. nih.gov Fluorinated self-assembled monolayers (SAMs) are also being explored for their potential in sensing applications, where they can interact with and detect perfluoroalkyl substances (PFAS). nih.gov

Table 1: Impact of Fluorination on the Chiroptical Properties of o-OPEs

| Compound | Number of Fluorine Atoms | Dissymmetry Factor (g_lum) Enhancement | Inter-arene Distance (Calculated) |

|---|---|---|---|

| (S,S,P)-1 | 0 | 1.00x | Base |

| (S,S,P)-1-F1 | 1 | 1.12x | Decreased |

| (S,S,P)-1-F3 | 3 | 1.75x | Further Decreased |

| (S,S,P)-1-F5 | 5 | ~4.00x | Most Decreased |

This table illustrates the enhancement in chiroptical properties with increased fluorination, as described in the study on o-OPE foldamers. acs.org

Molecular recognition is the foundation of host-guest chemistry, where a host molecule selectively binds to a specific guest molecule. The design of effective molecular recognition elements relies on a combination of complementary shapes, sizes, and chemical interactions.

Key design principles include:

Hydrogen Bonding: This is a highly directional and specific interaction. For example, new polymeric colloids functionalized with 2,4-diaminotriazine residues, which have a donor-acceptor-donor (DAD) hydrogen bond pattern, can aggregate through inter-colloidal hydrogen bonding. nih.gov This aggregation can be inhibited by the presence of uracil, which presents a complementary acceptor-donor-acceptor (ADA) pattern, demonstrating a clear molecular recognition mechanism. nih.gov

Hydrophobic Effect: In aqueous environments, the exclusion of water molecules from a binding cavity can be a powerful driving force for association. Tetralactam macrocycles with parallel aromatic sidewalls utilize an amphiphilic cavity where the hydrophobic effect drives high-affinity binding of guests in water. beilstein-journals.org

π-π Stacking and Arene-Perfluoroarene Interactions: The stacking of aromatic rings is a common feature in molecular recognition. As discussed previously, the interaction between electron-rich and electron-deficient (fluorinated) aromatic systems provides a strong and selective binding motif. acs.org

Macrocyclic Hosts: Crown ethers, cyclodextrins, calixarenes, and pillararenes are common macrocyclic hosts used to construct supramolecular polymers through host-guest interactions. nih.gov Crown ethers, for instance, can form strong and specific non-covalent bonds with guests like secondary ammonium (B1175870) salts, leading to the formation of fluorescent supramolecular polymers. nih.gov

By incorporating fluorinated aromatic ethers like 1,4-dimethoxytetrafluorobenzene into macrocyclic or other host structures, these principles can be leveraged to create highly selective receptors for specific guest molecules.

Electrochemical and Energy-Related Applications of Fluorinated Aromatic Compounds

Fluorine chemistry is playing an increasingly critical role in advancing electrochemical energy storage technologies, particularly in lithium-ion batteries and beyond. olimpskrzyszow.plakacje10.waw.pl Incorporating fluorine into battery components can significantly improve energy density, safety, and cycling stability. olimpskrzyszow.pl

The benefits of fluorination in energy applications include:

Enhanced Stability: The high oxidation stability of fluorinated compounds makes electrolytes more resistant to decomposition at high voltages, which is essential for developing high-energy-density batteries. olimpskrzyszow.pl

Protective Interface Formation: Fluorinated materials can facilitate the formation of a thin, stable solid-electrolyte interphase (SEI) on the electrode surface. olimpskrzyszow.pl This SEI layer acts as a protective barrier, preventing further reactions with the electrolyte and suppressing the growth of lithium dendrites, a major failure mechanism in lithium metal batteries. olimpskrzyszow.plfrontiersin.org

Improved Ionic Conductivity: While high concentrations of some salts can increase viscosity, certain fluorinated electrolytes have been shown to form highly conductive SEI films, enabling uniform lithium deposition and dissolution. frontiersin.org

Fluorinated compounds are used as salts, solvents, and additives in electrolytes. Lithium salts such as lithium hexafluorophosphate (B91526) (LiPF₆), lithium tetrafluoroborate (B81430) (LiBF₄), and lithium difluoro(oxalate)borate (LiODFB) are common components of commercial and next-generation electrolytes. frontiersin.orgthermofisher.com Concentrated electrolytes using salts like LiODFB in ether-based solvents have demonstrated excellent cycling stability in lithium metal cells, maintaining performance for over 3,000 hours at a current density of 1 mA cm⁻². frontiersin.org Fluorinated carbon materials (CFₓ) are also used as high-energy cathode materials in primary batteries. acs.org

Table 2: Performance of Different Electrolytes in Lithium Metal Batteries

| Electrolyte | Anode Stability | Key Feature | Reported Performance |

|---|---|---|---|

| 1 M LiPF₆ in Carbonate | Prone to dendrite growth | Conventional electrolyte | SEI breaks down before 150°C. frontiersin.org |

| 4 M LiODFB in DME | Good, suppresses dendrites | High-concentration fluorinated electrolyte | Stable SEI, enables >3,000 hours of cycling in Li/Li cell. frontiersin.org |

This table compares a conventional electrolyte with a high-concentration fluorinated electrolyte, highlighting the stability advantages conferred by the fluorinated components. frontiersin.org

Electrolyte Components and Next-Generation Battery Materials

The quest for safer, more efficient, and higher-voltage batteries has led researchers to investigate novel electrolyte formulations. Fluorinated compounds, including aromatic ethers, are being explored as additives or co-solvents to enhance the performance and stability of lithium-ion batteries and other next-generation energy storage systems.

While specific performance data for this compound as a primary electrolyte component is not extensively documented in publicly available research, the broader class of fluorinated ethers has shown promise in improving the electrochemical stability window of electrolytes. The high oxidation potential of many fluorinated ethers makes them suitable candidates for use with high-voltage cathodes, which are crucial for increasing the energy density of batteries.

Table 1: Potential Benefits of Fluorinated Aromatic Ethers in Battery Electrolytes

| Property | Benefit |

| High Oxidative Stability | Enables operation with high-voltage cathodes, leading to higher energy density. |

| SEI/CEI Formation | Contributes to the formation of stable protective layers on electrodes, improving cycle life and safety. |

| Overcharge Protection | Potential to act as a redox shuttle to prevent battery damage from overcharging. |

Note: This table represents the potential benefits based on the properties of fluorinated ethers as a class of compounds. Specific performance data for this compound is limited.

Electrochromic Materials Development

Electrochromic materials, which change their optical properties in response to an applied electrical potential, are at the core of technologies like smart windows, displays, and mirrors. The development of new electrochromic polymers with enhanced performance characteristics, such as high contrast, fast switching speeds, and long-term stability, is an active area of research.

Poly(arylene ether)s, a class of high-performance polymers, are known for their excellent thermal and chemical stability. The incorporation of specific chromophoric units into their backbone can impart electrochromic properties. While the direct synthesis of electrochromic polymers from this compound is not widely reported, its structural motifs suggest its potential as a monomer or a building block for such materials.

The tetrafluorinated benzene ring can act as an electron-accepting unit, which, when combined with electron-donating monomers, can create a donor-acceptor architecture within the polymer chain. This type of architecture is often associated with materials exhibiting strong electrochromic behavior. The methoxy (B1213986) groups could also be chemically modified to facilitate polymerization or to further tune the electronic properties of the resulting polymer.

Table 2: Potential Role of this compound in Electrochromic Polymers

| Feature | Potential Contribution |

| Tetrafluorinated Ring | Can act as an electron-accepting component in donor-acceptor polymers, influencing color and switching properties. |

| Methoxy Groups | Offer sites for chemical modification to facilitate polymerization and tune properties. |

| Arylene Ether Linkage | Contributes to the overall stability and processability of the resulting polymer. |

Electrochemical Sensing Applications Based on Fluorinated Aromatic Ethers

Electrochemical sensors are devices that detect specific analytes through an electrochemical reaction, offering advantages such as high sensitivity, selectivity, and rapid response times. The surface of the sensor's electrode plays a crucial role in its performance, and modifying this surface with specific chemical functionalities can enhance its ability to detect target molecules.

Fluorinated aromatic ethers, including this compound, present interesting possibilities for the development of novel electrochemical sensors. The fluorinated aromatic ring can participate in non-covalent interactions, such as halogen bonding and π-π stacking, with certain analytes, leading to selective recognition.

Furthermore, the methoxy groups of this compound could be used to chemically anchor the molecule to an electrode surface. This functionalization could create a recognition layer that specifically interacts with target analytes, leading to a measurable change in the electrochemical signal. The electron-deficient nature of the tetrafluorinated ring could also influence the electron transfer processes at the electrode surface, potentially enhancing the sensitivity of the sensor.

While specific examples of electrochemical sensors based on this compound are not prevalent in current literature, the fundamental properties of fluorinated aromatic ethers suggest a promising avenue for future research in this area.

Table 3: Potential Mechanisms for this compound in Electrochemical Sensing

| Mechanism | Description |

| Analyte Recognition | The fluorinated ring can interact with analytes through halogen bonding and π-π stacking, enabling selective detection. |

| Electrode Surface Modification | The methoxy groups can be used to covalently attach the molecule to an electrode, creating a functionalized surface. |

| Modulation of Electron Transfer | The electronic properties of the molecule can influence the electrochemical signal, potentially enhancing sensor sensitivity. |

Note: This table outlines potential sensing mechanisms based on the chemical structure of this compound. Dedicated research on its sensing applications is needed for experimental validation.

Emerging Research Frontiers and Future Perspectives for 1,4 Dimethoxytetrafluorobenzene

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Detailed Research Findings:

AI and ML models are increasingly being trained on large datasets of molecules to predict a wide array of properties, from basic physicochemical characteristics to complex biological activities and material performance. digitellinc.comresearchgate.net For fluorinated compounds like 1,4-dimethoxytetrafluorobenzene, these predictive capabilities are particularly valuable. For instance, machine learning algorithms can predict the carbon-fluorine (C–F) bond dissociation energies, which is crucial for understanding the stability and reactivity of such molecules. acs.org Recent studies have demonstrated the ability of ML to accurately predict photophysical properties of organic fluorescent materials, such as emission wavelengths and quantum yields, with a mean absolute error comparable to that of computationally expensive quantum mechanical calculations. chemrxiv.org

Data Table: AI/ML in Predicting Properties of Fluorinated Compounds

| Predicted Property | Relevance for this compound | Machine Learning Approach |

| Physicochemical Properties | Predicting solubility, boiling point, and vapor pressure for process optimization. digitellinc.comresearchgate.net | Gradient Boosting, Neural Networks |

| Bond Dissociation Energy | Assessing the stability and potential degradation pathways of the C-F bonds. acs.org | Random Forest, Neural Networks |

| Photophysical Properties | Guiding the design of novel fluorescent probes or electronic materials. chemrxiv.org | Ensemble Learning, Graph Neural Networks |

| Material Stability | Predicting the stability of new crystalline materials derived from the compound. tanaka-preciousmetals.com | Graph Neural Networks (GNNs) |

| Toxicity & Bioaccumulation | Early-stage assessment of environmental and health impacts. digitellinc.comacs.org | Quantitative Structure-Activity Relationship (QSAR) models |

Contributions to Sustainable Chemistry and Environmental Applications

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in the design, manufacture, and application of chemical products, are increasingly important in the synthesis of fluorinated compounds. nih.govnih.gov The historical production methods for some fluorinated compounds have raised environmental concerns, leading to a push for more sustainable alternatives. acs.org

Detailed Research Findings:

Research in sustainable chemistry for fluorinated aromatics is focused on several key areas. One is the development of synthetic routes that avoid the use of hazardous reagents and minimize waste. For example, chemists are exploring PFAS-free synthesis methods for creating fluorinated compounds. chemistryworld.com Another area is the use of safer solvents or even solvent-free reaction conditions. The "best solvent is no solvent" philosophy is gaining traction, with methods like mechanochemistry and solid-state synthesis being explored for fluorinated systems.

From an application perspective, the unique properties of fluorinated polymers make them suitable for certain environmental technologies. Perfluorinated organic polymers (PFPs) are being investigated for applications such as gas separation and the removal of pollutants from water. mdpi.comresearchgate.net For instance, polymers incorporating highly fluorinated linkers have been shown to be effective adsorbents for separating organic compounds like benzene (B151609) from water and for the selective capture of gases. researchgate.net While not yet demonstrated for this compound specifically, its structure suggests it could serve as a valuable monomer for creating novel, thermally stable, and chemically resistant polymers with tailored hydrophobic and lipophobic properties for environmental remediation applications.

Data Table: Green Chemistry Metrics for Evaluating Synthesis

| Green Chemistry Metric | Description | Potential Application to this compound Synthesis |

| Atom Economy | Measures the efficiency of a reaction in converting reactants to the desired product. | Evaluating the efficiency of nucleophilic aromatic substitution to introduce the methoxy (B1213986) groups. |

| E-Factor | The ratio of the mass of waste to the mass of the desired product. nih.gov | Quantifying the waste generated in different synthetic routes to identify greener options. |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (water, solvents, reactants) to the mass of the product. nih.gov | Providing a holistic view of the resource efficiency of the entire manufacturing process. |

| Environmental Quotient (EQ) | A metric that combines the E-Factor with a hazard term (Q value) for the waste produced. nih.gov | Assessing not just the amount of waste, but also its environmental toxicity. |

Interdisciplinary Research Synergies in Fluorinated Chemistry

The unique properties imparted by fluorine atoms—such as high electronegativity, metabolic stability, and the ability to modulate lipophilicity—have made fluorinated compounds indispensable in a variety of scientific fields. nih.gov This has fostered significant interdisciplinary research, blending synthetic chemistry with materials science, medicinal chemistry, and chemical biology.

Detailed Research Findings:

In materials science , the incorporation of fluorinated building blocks like 1,4-diiodotetrafluorobenzene, a related precursor, is a strategy for creating materials with unique properties. cymitquimica.com The strong C-F bonds can lead to polymers with high thermal and chemical stability. mdpi.com The electron-withdrawing nature of the tetrafluorobenzene ring can be exploited to create electron-deficient systems for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The methoxy groups on this compound offer reactive sites for polymerization or for tuning the electronic properties of the resulting material.

In medicinal chemistry and chemical biology , the introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. nih.gov Fluorinated aromatic rings are common motifs in many pharmaceuticals. While this compound itself is not a drug, it serves as a valuable scaffold or intermediate for the synthesis of more complex, biologically active molecules. Its derivatives could be explored as potential enzyme inhibitors or as probes for medical imaging techniques like ¹⁹F MRI and Positron Emission Tomography (PET), where the fluorine atoms provide a unique spectroscopic signature. nih.gov The synergy between synthetic chemists creating these novel fluorinated molecules and biologists or pharmacologists testing their efficacy is a powerful driver of innovation in drug discovery.

Data Table: Interdisciplinary Applications of Fluorinated Aromatic Compounds

| Field | Application | Role of the Fluorinated Aromatic Moiety |

| Materials Science | Organic Electronics (OLEDs, OPVs) | Electron-deficient core, tuning of energy levels. |

| High-Performance Polymers | Enhanced thermal and chemical stability. mdpi.com | |

| Gas Separation Membranes | Tailoring porosity and selectivity. researchgate.net | |

| Medicinal Chemistry | Drug Discovery | Improving metabolic stability and binding affinity. nih.gov |

| Agrochemicals | Enhancing potency and environmental persistence. | |

| Chemical Biology | ¹⁹F MRI/PET Imaging Probes | Providing a clear imaging signal with low background. nih.gov |

| Peptide and Protein Chemistry | Stabilizing peptide conformations. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-Dimethoxytetrafluorobenzene, and how can reaction conditions be controlled to maximize yield and purity?

- Methodological Answer : The synthesis of fluorinated benzene derivatives typically involves sequential electrophilic substitution (e.g., fluorination, methoxylation) under controlled conditions. For example, fluorination reactions require anhydrous environments and catalysts like KF or CsF to enhance reactivity . Methoxylation can be achieved via nucleophilic aromatic substitution using sodium methoxide under reflux. Critical parameters include temperature (optimized between 60–80°C), stoichiometric ratios (excess fluorinating agents to prevent incomplete substitution), and reaction time (monitored via TLC or GC-MS). Impurities such as regioisomers can arise if competing substituent electronic effects (e.g., fluorine’s electron-withdrawing vs. methoxy’s electron-donating nature) are not balanced .

Q. What analytical techniques are most effective for characterizing this compound, and how do they address structural ambiguity?

- Methodological Answer :

- NMR Spectroscopy : -NMR distinguishes fluorine environments, resolving positional isomers (e.g., para vs. ortho substitution). -NMR identifies methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons influenced by fluorine’s deshielding effects .

- GC-MS/HPLC : High-resolution GC-MS confirms molecular weight and fragmentation patterns. Reverse-phase HPLC with UV detection (e.g., at 254 nm) quantifies purity and separates byproducts .

- X-ray Crystallography : Resolves crystal packing and substituent geometry, critical for confirming regioselectivity in polyfluorinated systems .

Q. What safety protocols are critical when handling this compound, especially concerning fluorinated intermediates?

- Methodological Answer : Fluorinated compounds often release toxic HF upon decomposition. Key protocols include:

- Ventilation : Use fume hoods with ≥100 fpm airflow to prevent vapor accumulation .

- PPE : Nitrile gloves, safety goggles, and flame-retardant lab coats. Respiratory protection (e.g., N95 masks) is mandatory if dust/aerosols are generated .

- Waste Disposal : Neutralize residues with calcium carbonate before disposal to bind free fluoride ions .

Advanced Research Questions

Q. How do electronic effects of methoxy and fluorine substituents influence the regioselectivity of electrophilic substitution reactions in this compound?

- Methodological Answer : Methoxy groups are strong ortho/para directors due to their electron-donating nature, while fluorine’s electron-withdrawing effect deactivates the ring. Computational studies (e.g., DFT calculations) predict competing directing effects. For example, nitration may favor positions meta to fluorine but para to methoxy. Experimental validation involves synthesizing derivatives and analyzing substitution patterns via -NMR and X-ray crystallography. Contradictions in regioselectivity data require multi-variable regression to isolate electronic vs. steric factors .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity, and how can they be mitigated?

- Methodological Answer : Scaling introduces heat dissipation inefficiencies, leading to side reactions (e.g., over-fluorination). Strategies include:

- Flow Chemistry : Continuous reactors improve temperature control and reduce localized hotspots .

- Catalyst Recycling : Immobilized catalysts (e.g., polymer-bound CsF) minimize waste and improve reproducibility .

- In-line Analytics : Real-time IR spectroscopy monitors intermediate formation, enabling rapid adjustment of reagent feed rates .

Q. How can computational chemistry predict the reactivity of this compound in novel reaction pathways (e.g., C–F bond activation)?

- Methodological Answer :

- Molecular Modeling : Tools like Gaussian or ORCA calculate Fukui indices to identify nucleophilic/electrophilic sites. For C–F bond activation, transition-state simulations (e.g., NEB method) predict activation energies for pathways like oxidative addition with Pd(0) .

- Database Mining : PubChem and Reaxys provide kinetic data for analogous reactions (e.g., fluorobenzene couplings), enabling QSAR models to extrapolate reactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.